molecular formula C10H10O5 B14498644 2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid CAS No. 63035-29-0

2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Cat. No.: B14498644
CAS No.: 63035-29-0
M. Wt: 210.18 g/mol
InChI Key: LVXPBVUWWHAFEP-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, also known as ferulic acid, is a hydroxycinnamic acid derivative. It is a naturally occurring compound found in the cell walls of plants, particularly in the bran of grasses such as rice, wheat, and oats. This compound is known for its antioxidant properties and is widely used in the food, cosmetic, and pharmaceutical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferulic acid can be synthesized through various methods, including the Perkin reaction, Knoevenagel condensation, and the Wittig reaction. One common synthetic route involves the condensation of vanillin with malonic acid in the presence of piperidine as a catalyst. The reaction is typically carried out under reflux conditions, followed by acidification to yield ferulic acid .

Industrial Production Methods: Industrial production of ferulic acid often involves the extraction from plant materials. For example, rice bran is a significant source of ferulic acid. The extraction process typically includes alkaline hydrolysis, followed by acid precipitation and purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Ferulic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and other oxidation products.

    Reduction: Dihydroferulic acid.

    Esterification: Ferulic acid esters.

    Decarboxylation: 4-vinylguaiacol

Scientific Research Applications

Ferulic acid has a wide range of applications in scientific research:

Mechanism of Action

Ferulic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, ferulic acid can modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .

Comparison with Similar Compounds

Properties

CAS No.

63035-29-0

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-5,11-12H,1H3,(H,13,14)

InChI Key

LVXPBVUWWHAFEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C(=O)O)O)O

Origin of Product

United States

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